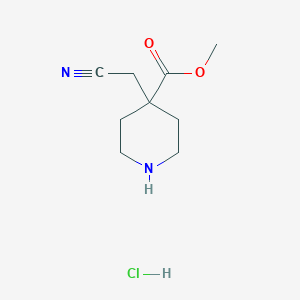
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Chemical Reactions Analysis
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biological processes and pathways. For example, it may inhibit protein kinase D, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is used in similar applications but lacks the cyanomethyl group, which may affect its reactivity and biological activity.
Methyl 1-(cyanomethyl)piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the cyanomethyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research .
Biological Activity
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a common structural motif in various bioactive compounds. The presence of the cyanomethyl group enhances its reactivity and potential interaction with biological targets.
Molecular Formula: C₉H₁₃ClN₂O₂
Molecular Weight: 204.67 g/mol
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Initial studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory responses and cellular signaling.
Key Mechanisms Identified:
- Inhibition of NLRP3 Inflammasome: Research indicates that compounds derived from piperidine structures can inhibit the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory cytokines such as IL-1β. This inhibition can prevent pyroptosis, a form of programmed cell death associated with inflammation .
- Antimicrobial Activity: Preliminary studies have shown that similar piperidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cell lines and biological targets.
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | Human Macrophages | 10 | 19.4% inhibition of IL-1β release |
| Study 2 | Cancer Cell Lines | 50 | Significant reduction in cell viability |
Case Studies
- Inflammation Model: In a model using LPS/ATP-stimulated human macrophages, this compound demonstrated concentration-dependent inhibition of IL-1β release, indicating its potential as an anti-inflammatory agent.
- Anticancer Potential: Compounds structurally related to methyl 4-(cyanomethyl)piperidine-4-carboxylate have shown promising results in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine ring and the introduction of functional groups significantly affect the biological activity of these compounds. For instance, alterations in the position and type of substituents on the piperidine ring can enhance or diminish their inhibitory effects on target enzymes.
Key Findings:
- Compounds with electron-withdrawing groups (like cyano) tend to exhibit higher potency against inflammatory pathways.
- The introduction of bulky groups may hinder binding affinity to certain targets, leading to reduced efficacy.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-4,6-7H2,1H3;1H |
InChI Key |
IFNWARPMTUFZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















